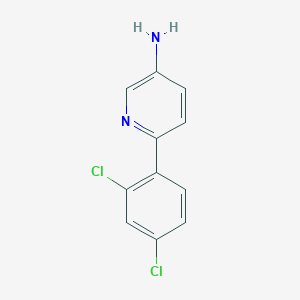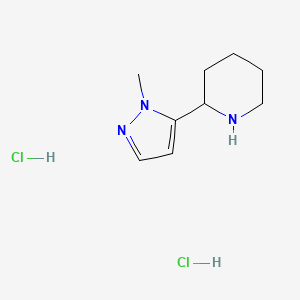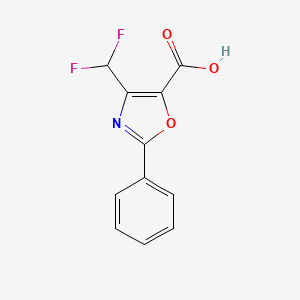
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid
Übersicht
Beschreibung
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
- ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines , which play essential roles in cell growth, proliferation, and differentiation .
- Reduced polyamine levels impact cell proliferation and survival, particularly in cancer cells where polyamines are crucial for rapid growth .
- Dysregulation of polyamine metabolism contributes to cancer and other diseases .
Target of Action
Mode of Action
- 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid irreversibly inhibits ODC.
Biochemical Pathways
- ODC inhibition disrupts the polyamine pathway, affecting downstream molecules like spermidine and spermine.
Pharmacokinetics
- The compound is orally administered. It distributes to tissues, including tumor sites. It undergoes hepatic metabolism. Elimination occurs primarily via urine. Pharmacokinetics influence its therapeutic efficacy .
Result of Action
- Reduced polyamines impair tumor cell growth and survival. The recent FDA approval for high-risk neuroblastoma maintenance therapy demonstrates its clinical relevance .
Action Environment
- pH, tissue oxygenation, and metabolic state affect compound stability and efficacy. Consider interactions with other medications. Proper storage ensures stability and potency .
Biochemische Analyse
Biochemical Properties
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds with active sites of enzymes, thereby influencing their catalytic activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as catalase and superoxide dismutase, enhancing their activity and contributing to the reduction of reactive oxygen species . Additionally, this compound can bind to specific protein receptors, modulating their function and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By enhancing the activity of antioxidant enzymes, it helps in mitigating oxidative damage to cellular components, thereby protecting cells from apoptosis and necrosis. Furthermore, this compound has been found to modulate gene expression, leading to the upregulation of genes involved in antioxidant defense and downregulation of pro-inflammatory genes . This dual action makes it a potential candidate for therapeutic applications in diseases characterized by oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. It has been shown to form stable complexes with metal ions, which are essential cofactors for many enzymatic reactions . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This modulation of enzyme activity can lead to changes in metabolic flux and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature and pH . Studies have shown that this compound remains stable under physiological conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with sustained activation of antioxidant pathways and a gradual decrease in oxidative stress markers .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defense mechanisms without causing any adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity . These findings highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it can exert its effects . For instance, its localization in the mitochondria is associated with enhanced mitochondrial antioxidant defense, while its presence in the nucleus can influence gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid typically involves the difluoromethylation of suitable precursors. One common method is the reaction of 2-phenyl-1,3-oxazole-5-carboxylic acid with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
- 3-(Difluoromethyl)-thiophene-4-carboxylic acid
Uniqueness
4-(Difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid stands out due to its unique oxazole ring structure combined with the difluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
4-(difluoromethyl)-2-phenyl-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-9(13)7-8(11(15)16)17-10(14-7)6-4-2-1-3-5-6/h1-5,9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXECJUUYOZSIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


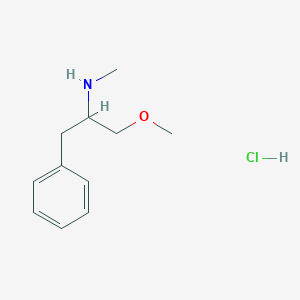
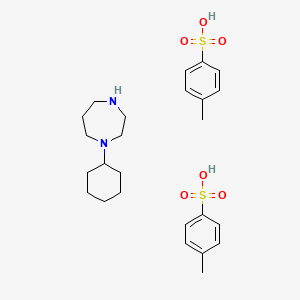
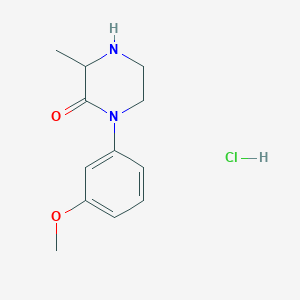

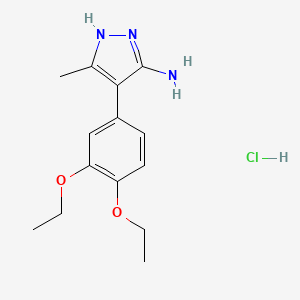


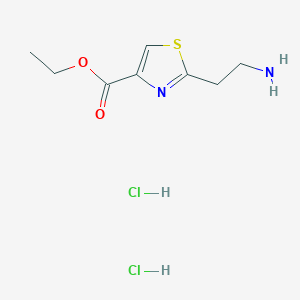
![Methyl 2-[benzyl(2-methoxyethyl)amino]acetate](/img/structure/B1458920.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1458924.png)


